![molecular formula C13H19BO3 B1386915 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 934558-31-3](/img/structure/B1386915.png)
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 4-methoxyphenyl group and three methyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxyphenylboronic acid with a suitable diol under acidic conditions. One common method involves the use of 2,2,4-trimethyl-1,3-pentanediol as the diol component. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxaborinane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound serves as a boron reagent that facilitates the transfer of aryl groups in the presence of a palladium catalyst. The general mechanism involves:
- Oxidative Addition : The palladium catalyst reacts with the halogenated aryl compound.
- Transmetalation : The boron reagent transfers its aryl group to the palladium center.
- Reductive Elimination : The final product is formed while regenerating the palladium catalyst.
This process is crucial for synthesizing pharmaceuticals and agrochemicals where precise carbon frameworks are required.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound acts as an intermediate in synthesizing various bioactive compounds. Its ability to form stable complexes with biological targets makes it a valuable tool for developing drugs that can modulate specific molecular pathways. For instance:
- Targeted Drug Delivery : The compound can be modified to enhance solubility and bioavailability of therapeutic agents.
- Anticancer Research : It has been explored for synthesizing compounds that inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
Materials Science
Polymer Chemistry
The use of this compound extends into materials science, particularly in developing advanced polymeric materials. Its boron content allows for unique interactions within polymer matrices:
- Synthesis of Boron-Doped Polymers : These materials exhibit enhanced thermal stability and mechanical properties.
- Functionalization of Surfaces : By incorporating this compound into polymer chains, researchers can create surfaces with tailored properties for applications in sensors and catalysis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can interact with cellular components, potentially leading to the formation of boron-containing biomolecules that can be studied for their biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions, coupled with its stability and reactivity, makes it a valuable reagent in both research and industrial applications.
Biological Activity
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BO3
- Molecular Weight : 234.10 g/mol
- CAS Number : 934558-31-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : Similar dioxaborinane derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various dioxaborinane derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Ciprofloxacin | 8 | Staphylococcus aureus |
Other Dioxaborinanes | Varies | Various Gram-positive bacteria |
Case Studies
- In Vitro Studies : Research conducted on boron-containing compounds demonstrated significant antibacterial activity against resistant strains of bacteria. These findings suggest a promising avenue for developing new antibiotics.
- Cancer Cell Lines : In vitro assays using cancer cell lines treated with dioxaborinane derivatives showed reduced cell viability and increased apoptosis rates compared to untreated controls. This highlights the potential anticancer properties of the compound.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPXXDGLEYPUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656961 | |
Record name | 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934558-31-3 | |
Record name | 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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